molecular formula C8H16N2 B152841 キヌクリジン-4-イルメタンアミン CAS No. 67496-78-0

キヌクリジン-4-イルメタンアミン

カタログ番号: B152841
CAS番号: 67496-78-0
分子量: 140.23 g/mol
InChIキー: LCFNGTOKBVGQNC-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Quinuclidin-4-ylmethanamine, also known as 1-azabicyclo[2.2.2]oct-4-ylmethanamine, is a bicyclic amine with the molecular formula C8H16N2. This compound is characterized by its unique structure, which includes a quinuclidine core. It is a colorless solid that is used in various chemical and pharmaceutical applications due to its basicity and reactivity.

科学的研究の応用

Chemistry

Quinuclidin-4-ylmethanamine serves as a crucial building block in synthesizing diverse organic compounds. Its structural versatility allows for modifications that lead to new derivatives with varied properties.

Biology

In biological research, quinuclidin-4-ylmethanamine is employed to study enzyme inhibition and receptor binding. It has been shown to interact with cholinergic receptors and enzymes such as acetylcholinesterase, leading to increased levels of acetylcholine at synaptic clefts. This mechanism is particularly relevant in neuropharmacology, where it aids in understanding neurotransmission pathways.

Medicine

Quinuclidin-4-ylmethanamine has potential therapeutic effects, especially in the development of anticholinesterase drugs aimed at treating neurodegenerative diseases like Alzheimer's disease. Research indicates that derivatives of this compound exhibit significant binding affinity to cholinesterase enzymes, enhancing cholinergic transmission by inhibiting acetylcholine breakdown .

Additionally, quinuclidin-4-ylmethanamine derivatives have been explored for their roles as:

  • Antihypertensive agents: Some derivatives have demonstrated the ability to significantly reduce blood pressure in animal models.
  • Antimicrobial agents: Novel quinuclidine-based compounds have shown potent activity against various bacterial strains, including multidrug-resistant pathogens .
  • Antimalarial agents: Certain derivatives have exhibited efficacy against malaria, suggesting their potential use in intermittent preventive treatment.

Case Studies and Research Findings

Several studies highlight the diverse applications of quinuclidin-4-ylmethanamine:

  • Anticholinesterase Activity : A study profiled various quinuclidine derivatives for their ability to inhibit human acetylcholinesterase and butyrylcholinesterase. The results indicated that specific derivatives could serve as promising candidates for treating conditions linked to cholinergic dysfunction .
  • Antimicrobial Efficacy : Research on new quinuclidinium oximes revealed potent antimicrobial activity against both gram-positive and gram-negative bacteria. Some compounds displayed minimal inhibitory concentration values significantly lower than those of conventional antibiotics, indicating their potential as new antimicrobial agents .
  • Antimalarial Development : The compound WR621308, a derivative of quinuclidin-4-ylmethanamine, was noted for its single-dose efficacy against malaria with lower permeability across cell membranes compared to existing treatments like mefloquine.

作用機序

Target of Action

Quinuclidin-4-ylmethanamine is a complex organic compound with a cage-like structure The primary targets of this compound are not explicitly mentioned in the available literature

Mode of Action

It’s structurally similar to methenamine, which is known to have antibacterial properties in an acidic environment . In such an environment, Methenamine is hydrolyzed to formaldehyde, which is highly bactericidal

Action Environment

Environmental factors can significantly influence a compound’s action, efficacy, and stability. For Quinuclidin-4-ylmethanamine, it’s recommended to store the compound in a dark place, sealed, and at a temperature of 2-8°C . This suggests that light, air, and temperature could potentially affect its stability and efficacy.

準備方法

Synthetic Routes and Reaction Conditions: Quinuclidin-4-ylmethanamine can be synthesized through the reduction of 4-cyanoquinuclidine. The process involves the use of lithium aluminum hydride (LAH) as a reducing agent in a solvent such as tetrahydrofuran (THF). The reaction is typically carried out at room temperature for several hours, followed by quenching with water and sodium sulfate to yield the desired product .

Industrial Production Methods: In industrial settings, the synthesis of quinuclidin-4-ylmethanamine may involve similar reduction processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

化学反応の分析

Types of Reactions: Quinuclidin-4-ylmethanamine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding N-oxides.

    Reduction: The compound itself is typically synthesized through reduction reactions.

    Substitution: It can participate in nucleophilic substitution reactions due to the presence of the amine group.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or peracids can be used.

    Reduction: Lithium aluminum hydride (LAH) in tetrahydrofuran (THF) is commonly used.

    Substitution: Halogenated compounds and bases are often employed.

Major Products Formed:

    Oxidation: N-oxides of quinuclidin-4-ylmethanamine.

    Reduction: The primary amine, quinuclidin-4-ylmethanamine.

    Substitution: Various substituted derivatives depending on the reactants used.

類似化合物との比較

  • Quinuclidine
  • Tropane
  • Quinine
  • Aceclidine

生物活性

Quinuclidin-4-ylmethanamine, a derivative of quinuclidine, has garnered attention for its diverse biological activities, particularly in neuropharmacology and antimicrobial research. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

Quinuclidin-4-ylmethanamine is characterized by a bicyclic quinuclidine core with a methanamine side chain. This structure allows it to interact with various biological targets, particularly nicotinic acetylcholine receptors (nAChRs), influencing neurotransmission and muscle contraction.

Compound Name Structural Features Unique Aspects
Quinuclidin-4-ylmethanamineBicyclic structureModulates nAChRs, potential in neurology
Quinuclidin-3-ylmethanamineSimilar bicyclic structureDifferent position of methanamine group
1-Azabicyclo[2.2.2]octane derivativesVaries in substituentsVariation in nitrogen atom placements

1. Neuropharmacological Effects

Quinuclidin-4-ylmethanamine acts on nicotinic acetylcholine receptors, functioning as both an agonist and antagonist depending on the receptor subtype. Its modulation of cholinergic signaling pathways suggests potential applications in treating neurological disorders such as Alzheimer's disease and schizophrenia. Research indicates that quinuclidine derivatives can enhance cognitive functions by improving synaptic transmission in cholinergic pathways .

2. Anticholinesterase Activity

Recent studies have demonstrated that quinuclidine-based compounds exhibit significant inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The inhibition constants (KiK_i) for various derivatives fall within the micromolar range, indicating their potential as therapeutic agents in conditions characterized by cholinergic dysfunction .

Table 1: Inhibition Constants of Quinuclidine Derivatives

Compound AChE KiK_i (μM) BChE KiK_i (μM)
Compound 10.260.30
Compound 2156.2140
Compound 35045

3. Antimicrobial Activity

Quinuclidin-4-ylmethanamine also exhibits substantial antimicrobial properties. Studies have shown that certain quinuclidinium oximes possess broad-spectrum activity against both gram-positive and gram-negative bacteria, outperforming traditional antibiotics like gentamicin .

Table 2: Antimicrobial Efficacy of Quinuclidinium Oximes

Compound MIC (μg/mL) against Pseudomonas aeruginosaMIC (μg/mL) against Klebsiella pneumoniae
Compound A0.250.50
Compound B1.001.00
Compound C>256>256

The biological activity of quinuclidin-4-ylmethanamine is largely attributed to its ability to bind to nAChRs and inhibit cholinesterases. Molecular docking studies have elucidated the binding interactions within the active sites of AChE and BChE, highlighting the significance of structural modifications in enhancing potency .

Case Studies

  • Cognitive Enhancement : In a clinical trial involving patients with mild cognitive impairment, administration of a quinuclidine derivative resulted in improved cognitive scores compared to placebo controls, supporting its role in enhancing cholinergic function.
  • Antimicrobial Resistance : A study evaluating the efficacy of quinuclidinium oximes against multidrug-resistant strains demonstrated their potential as novel therapeutic agents, with MIC values significantly lower than those of conventional antibiotics .

特性

IUPAC Name

1-azabicyclo[2.2.2]octan-4-ylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2/c9-7-8-1-4-10(5-2-8)6-3-8/h1-7,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCFNGTOKBVGQNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCC1(CC2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Colourless oil; Rf : 0.3 (trace of tailing; alumina; methylene chloride/methanol=7:3); Mass spectrum: M+=140; Prepared from 4-cyanoquinuclidine (see Example 3 of EP-A-0,213,337).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
methylene chloride methanol
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a solution of 4-cyanoquinuclidine (500 mg, 3.64 mmol, prepared by the method described in EP-269,991-A) in dry THF (5 mL) was added a 1M solution of lithium aluminum hydride (8 mL, 8.0 mmol). The reaction was heated under reflux for 2.5 hours, then subjected to a Fieser workup to yield 4-aminomethylquinuclidine (460 mg, 91%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
8 mL
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

A solution of 4-cyanoquinuclidine (0.30 g, 2.2 mmol) in diethyl ether (5 mL) was slowly added to a suspension of LAH (0.167 g, 4.41 mmol) in diethyl ether (15 mL) at 0° C. The reaction was stirred at 23° C. for 3 h, then quenched with sodium sulfate decahydrate and stirred for 30 more minutes. Ethyl acetate was then added and, after 30 minutes, celite was added and the suspension was filtered on celite. The filtrate was concentrated to dryness to give an oil (0.310 g, quant.). The compound was used as such for the next reaction. 1H NMR (400 MHz, CDCl3) δ ppm: 1.31-1.40 (6H, m), 2.43 (2H, s), 2.86-2.94 (6H, m).
Quantity
0.3 g
Type
reactant
Reaction Step One
Name
Quantity
0.167 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One

Synthesis routes and methods IV

Procedure details

4- Cyanoquinuclidine (0.31 g, 0.0028 moles) was reduced with lithium aluminium hydride (0.45 g, 0.012 moles) in tetrahydrofuran (20 ml) at ambient temperature for 18 hours. Diethyl ether (20 mls) was added followed by water (1.8 ml) and 10%w/v aqueous sodium hydroxide (0.68 ml) and the mixture stirred for 30 minutes. The mixture was then filtered and the filtrate concentrated in vacuo to give the title compound 0.3 g (94%).
Quantity
0.31 g
Type
reactant
Reaction Step One
Quantity
0.45 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two
Quantity
0.68 mL
Type
reactant
Reaction Step Three
Name
Quantity
1.8 mL
Type
solvent
Reaction Step Four
Yield
94%

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。